6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with a piperidine ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a quinoline derivative, the introduction of the piperidine ring can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-(2-Ethyl-piperidin-1-yl)-ethylamine share structural similarities and are used in similar applications.
Quinoline Derivatives: Other quinoline-based compounds, such as quinoline N-oxides, have comparable chemical properties and reactivity.
Uniqueness
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a quinoline core and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H24N2 |
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Molecular Weight |
244.37 g/mol |
IUPAC Name |
6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C16H24N2/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16/h8-9,12,14,17H,2-7,10-11H2,1H3 |
InChI Key |
ZYPCBMHDMVCDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=CC3=C(C=C2)NCCC3 |
Origin of Product |
United States |
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